molecular formula C19H14FN3O2S B3398832 2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-methylphenyl)acetamide CAS No. 1021258-18-3

2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-methylphenyl)acetamide

Cat. No.: B3398832
CAS No.: 1021258-18-3
M. Wt: 367.4 g/mol
InChI Key: ZONJBCGFNMGJOW-UHFFFAOYSA-N
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Description

This compound belongs to the benzothieno[3,2-d]pyrimidin-4-one class, characterized by a fused benzothiophene-pyrimidine core. Key structural features include:

  • Fluorine substitution at position 9 of the benzothieno ring, enhancing electronic effects and metabolic stability.
  • Acetamide linkage at position 3, substituted with a 3-methylphenyl group, which may influence lipophilicity and receptor binding.
  • 4-Oxo group in the pyrimidine ring, critical for hydrogen bonding and anti-inflammatory activity via COX-2 inhibition .

Properties

IUPAC Name

2-(9-fluoro-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O2S/c1-11-4-2-5-12(8-11)22-15(24)9-23-10-21-17-16-13(20)6-3-7-14(16)26-18(17)19(23)25/h2-8,10H,9H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZONJBCGFNMGJOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC(=C43)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : The synthesis typically begins with commercially available 9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidine as the primary reactant.

  • Intermediate Formation: : The initial step often involves halogenation or nitration of the benzothieno-pyrimidine core to introduce necessary functional groups.

  • Amidation Process: : The intermediate is then subjected to amidation using N-(3-methylphenyl)acetamide under basic or acidic conditions to form the final product.

  • Purification: : Techniques such as crystallization, recrystallization, or chromatographic methods are employed to purify the compound.

Industrial Production Methods

The large-scale production may involve optimizing the reaction conditions, such as temperature, solvent choice, and reaction time to enhance yield and purity. Continuous flow reactors and automated systems can streamline the production process, ensuring consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions leading to the formation of sulfoxide or sulfone derivatives.

  • Reduction: : Reduction processes may involve the conversion of the ketone group to an alcohol or the reduction of the fluorinated benzothieno-pyrimidine ring.

  • Substitution: : Electrophilic or nucleophilic substitution reactions can modify the aromatic core, introducing various functional groups.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: : Alkyl halides, acyl chlorides.

Major Products

The primary products formed from these reactions include various functionalized derivatives, which can serve as intermediates in further synthetic applications.

Scientific Research Applications

Chemistry

  • Synthesis of Novel Compounds: : The compound serves as a precursor or intermediate in the synthesis of more complex molecules.

Biology

  • Biological Assays: : Used in assays to study enzyme interactions or receptor binding activities due to its unique structural properties.

Medicine

  • Pharmacological Studies: : Potential use in the development of therapeutic agents, particularly in the treatment of diseases where fluorinated heterocyclic compounds show efficacy.

Industry

  • Material Science: : Its derivatives could be explored for their potential in creating new materials with unique properties, such as fluorescence or conductivity.

Mechanism of Action

2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-methylphenyl)acetamide exerts its effects through interactions at the molecular level. The fluorinated core can engage in various interactions with biological targets such as enzymes or receptors. The compound's structure allows for hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Modifications

A. Position of Fluorine Substitution
Compound Name Fluorine Position Key Differences Biological Activity
Target Compound 9 Hypothesized COX-2 inhibition based on structural analogy
6-Fluoro-N-(7-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide () 6 and 7 Dual fluorine substitution; unsubstituted acetamide Antimicrobial activity (IR data suggests C=O/C=N interactions)
N-Benzyl-2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide () 9 Methyl at position 2; benzyl substituent Unknown activity, but increased steric bulk may alter binding
B. Ring Saturation and Heteroatom Placement
Compound Name Core Structure Key Differences Implications
Target Compound Benzothieno[3,2-d]pyrimidine Aromatic system Optimal for planar binding to COX-2
2-{[3-(4-Methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide () Hexahydrobenzothieno[2,3-d]pyrimidine Saturated ring; sulfanyl linker Likely reduced planarity, altering solubility and target engagement

Acetamide Substituent Variations

Compound Name Acetamide Substituent Key Differences Pharmacological Impact
Target Compound 3-Methylphenyl Moderate lipophilicity (logP ~3.5 estimated) Potential for enhanced blood-brain barrier penetration
2-[7-(4-Fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methoxybenzyl)acetamide () 3-Methoxybenzyl Polar methoxy group Increased solubility but reduced membrane permeability
2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide () Ethylamino Quinazolinone core Anti-inflammatory activity surpassing Diclofenac, suggesting acetamide flexibility is crucial

Pharmacological Profile Comparison

Compound Class Key Targets Efficacy Data Reference
Benzothieno[3,2-d]pyrimidin-4-ones (e.g., Target Compound) COX-2, iNOS, ICAM-1 Derivatives in showed 50–70% inhibition of COX-2 at 10 µM
Quinazolinone-acetamides () COX-2 2-(Ethylamino) derivative: 82% inflammation reduction vs. Diclofenac (75%)
Hexahydrobenzothieno derivatives () Undisclosed No activity data; structural analysis suggests altered target specificity

Research Findings and Implications

  • Fluorine Positioning : The 9-fluoro substitution in the target compound may optimize electronic effects for COX-2 binding compared to 6/7-fluoro analogues .
  • Acetamide Flexibility : Substituents like 3-methylphenyl balance lipophilicity and steric effects, whereas polar groups (e.g., methoxybenzyl) may compromise bioavailability .
  • Core Rigidity: Aromatic benzothienopyrimidines demonstrate superior anti-inflammatory activity over saturated variants, likely due to enhanced planar interaction with COX-2 .

Biological Activity

Chemical Structure and Properties

The molecular formula of the compound is C17H16FN3O2SC_{17}H_{16}FN_{3}O_{2}S. The structure features a benzothieno-pyrimidine core, which is known for various biological activities. The presence of the fluorine atom and the acetamide group may influence its pharmacological properties.

Anticancer Properties

Recent studies have indicated that compounds similar to 2-(9-fluoro-4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-methylphenyl)acetamide exhibit significant anticancer properties. For example, fluorinated benzothiazoles have been shown to induce cytochrome P450 enzymes (CYP1A1), which play a crucial role in drug metabolism and activation of prodrugs into their active forms .

The mechanism by which these compounds exert their effects often involves:

  • Metabolism : They are metabolized into reactive species that can form DNA adducts, leading to cell death in sensitive cancer cells.
  • Induction of Enzymes : Compounds can induce the expression of metabolic enzymes such as CYP1A1, enhancing their efficacy against cancer cells.

Case Studies

  • Study on Fluorinated Benzothiazoles : A study found that fluorinated derivatives showed potent antiproliferative activity without exhibiting a biphasic dose-response curve. This suggests a more predictable therapeutic window compared to other compounds that may show variable responses at different concentrations .
  • In Vivo Studies : Animal models have demonstrated that similar compounds can significantly reduce tumor size in xenograft models, indicating their potential as effective anticancer agents.

Comparative Biological Activity

To better understand the biological activity of this compound, it is useful to compare it with other similar compounds. The following table summarizes key findings from various studies:

Compound NameStructureAnticancer ActivityMechanism
2-(9-fluoro-4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-methylphenyl)acetamideStructureHighInduces CYP1A1 expression
5F 203 (Fluorinated Benzothiazole)StructureModerateForms DNA adducts
DF 203 (Unfluorinated Benzothiazole)StructureLowNon-selective metabolism

Future Directions

Research is ongoing to further elucidate the specific pathways through which this compound operates. Potential areas of exploration include:

  • Synergistic Effects : Investigating how this compound interacts with other chemotherapeutics to enhance efficacy.
  • Target Identification : Understanding the specific molecular targets affected by this compound could lead to more tailored therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-methylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-methylphenyl)acetamide

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